6-Bromo-3-(5-phenylamino-[1,3,4]thiadiazol-2-yl)-chromen-2-one 6-Bromo-3-(5-phenylamino-[1,3,4]thiadiazol-2-yl)-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 313969-66-3
VCID: VC0408579
InChI: InChI=1S/C17H10BrN3O2S/c18-11-6-7-14-10(8-11)9-13(16(22)23-14)15-20-21-17(24-15)19-12-4-2-1-3-5-12/h1-9H,(H,19,21)
SMILES: C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Molecular Formula: C17H10BrN3O2S
Molecular Weight: 400.3g/mol

6-Bromo-3-(5-phenylamino-[1,3,4]thiadiazol-2-yl)-chromen-2-one

CAS No.: 313969-66-3

Main Products

VCID: VC0408579

Molecular Formula: C17H10BrN3O2S

Molecular Weight: 400.3g/mol

6-Bromo-3-(5-phenylamino-[1,3,4]thiadiazol-2-yl)-chromen-2-one - 313969-66-3

CAS No. 313969-66-3
Product Name 6-Bromo-3-(5-phenylamino-[1,3,4]thiadiazol-2-yl)-chromen-2-one
Molecular Formula C17H10BrN3O2S
Molecular Weight 400.3g/mol
IUPAC Name 3-(5-anilino-1,3,4-thiadiazol-2-yl)-6-bromochromen-2-one
Standard InChI InChI=1S/C17H10BrN3O2S/c18-11-6-7-14-10(8-11)9-13(16(22)23-14)15-20-21-17(24-15)19-12-4-2-1-3-5-12/h1-9H,(H,19,21)
Standard InChIKey WKWGXSOORYKJHI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Canonical SMILES C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O
PubChem Compound 1007364
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator